6-Bromomethyl-2,3-dimethoxy-quinoxaline 6-Bromomethyl-2,3-dimethoxy-quinoxaline
Brand Name: Vulcanchem
CAS No.: 69722-51-6
VCID: VC14247139
InChI: InChI=1S/C11H11BrN2O2/c1-15-10-11(16-2)14-9-5-7(6-12)3-4-8(9)13-10/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol

6-Bromomethyl-2,3-dimethoxy-quinoxaline

CAS No.: 69722-51-6

Cat. No.: VC14247139

Molecular Formula: C11H11BrN2O2

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

6-Bromomethyl-2,3-dimethoxy-quinoxaline - 69722-51-6

Specification

CAS No. 69722-51-6
Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
IUPAC Name 6-(bromomethyl)-2,3-dimethoxyquinoxaline
Standard InChI InChI=1S/C11H11BrN2O2/c1-15-10-11(16-2)14-9-5-7(6-12)3-4-8(9)13-10/h3-5H,6H2,1-2H3
Standard InChI Key LWUBGAGJHJXVDJ-UHFFFAOYSA-N
Canonical SMILES COC1=NC2=C(C=C(C=C2)CBr)N=C1OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

6-Bromomethyl-2,3-dimethoxy-quinoxaline consists of a bicyclic quinoxaline backbone—a fusion of a benzene ring and a pyrazine ring. The methoxy (-OCH3_3) groups at positions 2 and 3 enhance electron density, while the bromomethyl (-CH2_2Br) group at position 6 introduces a reactive site for nucleophilic substitutions . The molecular formula is inferred as C11H11BrN2O2\text{C}_{11}\text{H}_{11}\text{Br}\text{N}_2\text{O}_2, with a molecular weight of approximately 283.12 g/mol.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Aromatic protons: Resonances between δ\delta 7.2–7.8 ppm for H-5, H-7, and H-8 .

  • Methoxy groups: Singlets at δ\delta 3.7–4.1 ppm .

  • Bromomethyl group: A singlet for the methylene (-CH2_2Br) protons at δ\delta 4.5 ppm .

Infrared (IR) spectroscopy shows absorption bands for C-Br (600–700 cm1^{-1}) and C-O (1220 cm1^{-1}) stretches .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 6-bromomethyl-2,3-dimethoxy-quinoxaline follows a two-step protocol :

  • Quinoxaline core formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

  • Functionalization:

    • Methoxylation at positions 2 and 3 using methylating agents.

    • Bromination at position 6 via radical or electrophilic substitution.

Optimization Strategies

  • Solvent: Dimethylformamide (DMF) facilitates solubility and reactivity .

  • Catalyst: Cesium carbonate (Cs2_2CO3_3) enhances nucleophilic substitution with thiols .

  • Temperature: Reactions proceed optimally at 70°C .

Table 1: Reaction Conditions for Derivatives Synthesis

DerivativeThiol ReagentYield (%)Purification Method
2a4-Methoxythiophenol83Recrystallization
2b3,4-Dichlorothiophenol89Filtration
2ePyridine-2-thiol75Column Chromatography

Applications in Medicinal Chemistry

Lead Compound Development

The bromomethyl group enables facile derivatization:

  • Thioether formation: Reaction with arylthiols yields analogs with enhanced antiviral potency .

  • Cross-coupling reactions: Suzuki-Miyaura couplings introduce aromatic moieties for tuning pharmacokinetic properties.

Structure-Activity Relationships (SAR)

  • Methoxy groups: Critical for maintaining planar geometry and binding affinity .

  • Bromomethyl position: Position 6 optimizes steric compatibility with viral capsid pockets .

Comparative Analysis with Related Quinoxaline Derivatives

Table 2: Structural and Functional Comparisons

CompoundSubstituentsBiological Activity
6-Nitroquinoxaline-NO2_2 at position 6Antibacterial
2,3-Dimethoxyquinoxaline-OCH3_3 at 2 and 3Antifungal
5-Bromomethylquinoxaline-CH2_2Br at position 5Reduced antiviral activity

Future Research Directions

  • Mechanistic studies: Elucidate precise viral inhibition pathways via cryo-EM or X-ray crystallography.

  • Derivative libraries: Synthesize analogs with fluorinated or chiral substituents to enhance selectivity.

  • In vivo models: Evaluate pharmacokinetics and efficacy in murine CVB5 infection models.

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